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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzaldehyde

Cat. No.: B1298851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-3-nitrobenzaldehyde,

a key chemical intermediate in the synthesis of various biologically active compounds. This

document details its physicochemical properties, experimental protocols for its application in

synthesis, and the biological pathways of its derivatives.

Core Compound Specifications
4-Methoxy-3-nitrobenzaldehyde is an aromatic aldehyde characterized by the presence of a

methoxy and a nitro functional group on the benzene ring. These features make it a versatile

precursor in organic synthesis.

Molecular Formula: C₈H₇NO₄[1][2]

Molecular Weight: 181.15 g/mol [1][2]

Below is a summary of its key physicochemical properties:
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Property Value Source

Molecular Formula C₈H₇NO₄ [1][2]

Molecular Weight 181.15 g/mol [1][2]

Appearance
White to pale cream or pale

yellow powder
Thermo Fisher Scientific

Melting Point 97-100 °C

CAS Number 31680-08-7

IUPAC Name
4-methoxy-3-

nitrobenzaldehyde
[1]

SMILES
COC1=C(C=C(C=C1)C=O)--

INVALID-LINK--[O-]
[1]

InChI Key
YTCRQCGRYCKYNO-

UHFFFAOYSA-N
[1]

Application in the Synthesis of Bioactive Molecules
4-Methoxy-3-nitrobenzaldehyde is a valuable starting material for the synthesis of

heterocyclic compounds, including Schiff bases and 4-aza-podophyllotoxin derivatives, which

have shown potential as cytotoxic agents against various cancer cell lines.

Experimental Protocol: Synthesis of 4-Aza-
podophyllotoxin Derivatives
This protocol describes the synthesis of 4-aza-podophyllotoxin derivatives via a one-pot, three-

component Knoevenagel condensation reaction.

Materials:

4-Methoxy-3-nitrobenzaldehyde

Substituted heterocyclic amines (e.g., anilinolactones)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://dacemirror.sci-hub.se/journal-article/4fc345ba9a9e8c612d1776a3853b907f/hatti2015.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6332074/
https://dacemirror.sci-hub.se/journal-article/4fc345ba9a9e8c612d1776a3853b907f/hatti2015.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6332074/
https://dacemirror.sci-hub.se/journal-article/4fc345ba9a9e8c612d1776a3853b907f/hatti2015.pdf
https://dacemirror.sci-hub.se/journal-article/4fc345ba9a9e8c612d1776a3853b907f/hatti2015.pdf
https://dacemirror.sci-hub.se/journal-article/4fc345ba9a9e8c612d1776a3853b907f/hatti2015.pdf
https://www.benchchem.com/product/b1298851?utm_src=pdf-body
https://www.benchchem.com/product/b1298851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tetronic acid

Ethanol

Acetone

Procedure:

In a round-bottom flask, dissolve the substituted heterocyclic amine, tetronic acid, and 4-
Methoxy-3-nitrobenzaldehyde in ethanol.

Reflux the reaction mixture. The reaction progress can be monitored by thin-layer

chromatography.

Upon completion of the reaction, cool the mixture to allow the 4-aza-podophyllotoxin

derivative to precipitate.

Filter the precipitate and wash it with cold ethanol.

Recrystallize the crude product from acetone to yield the pure 4-aza-podophyllotoxin

derivative.

Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass

spectrometry.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay
The following is a detailed methodology for assessing the cytotoxic activity of synthesized 4-

aza-podophyllotoxin derivatives against cancer cell lines.

Materials:

Synthesized 4-aza-podophyllotoxin derivatives

Human cancer cell lines (e.g., HeLa, K562, K562/A02)

Normal fibroblast cells (for selectivity assessment)

96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Dimethyl sulfoxide (DMSO)

Multiplate reader

Procedure:

Culture the selected cancer and normal cell lines separately in 96-well plates at a density of

3 x 10³ cells per well.

Incubate the plates at 37°C overnight to allow for cell attachment.

Prepare stock solutions of the synthesized compounds in DMSO and dilute them to final

concentrations ranging from 0.005 µM to 25.000 µM. The final DMSO concentration in the

wells should be 0.1%.

Add the different concentrations of the compounds to the wells (n=3 for each concentration).

Include a vehicle control (0.1% DMSO) and a positive control (e.g., etoposide).

Incubate the plates for 72 hours.

Following incubation, add MTT solution to each well and incubate for an additional 3 hours.

Aspirate the supernatant and add DMSO to each well to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength using a multiplate reader.

Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of cell

growth).

Biological Activity and Signaling Pathways
Derivatives of 4-Methoxy-3-nitrobenzaldehyde, particularly 4-aza-podophyllotoxins, have

demonstrated significant cytotoxic effects on cancer cells. The proposed mechanism of action

involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Anticancer mechanism of 4-Aza-podophyllotoxin derivatives.
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The diagram above illustrates the signaling pathway initiated by 4-aza-podophyllotoxin

derivatives. These compounds inhibit the polymerization of tubulin, which disrupts microtubule

formation. This disruption leads to cell cycle arrest in the G2/M phase, which in turn activates

caspase-3, a key executioner caspase, ultimately leading to programmed cell death

(apoptosis).

Experimental Workflow
The following diagram outlines the logical workflow from the synthesis of bioactive compounds

using 4-Methoxy-3-nitrobenzaldehyde to the evaluation of their biological activity.

Workflow for synthesis and bioactivity screening.

This workflow begins with 4-Methoxy-3-nitrobenzaldehyde as the starting material for a one-

pot synthesis. The resulting crude product is then purified and its chemical structure is

confirmed. Finally, the pure compound is subjected to in vitro cytotoxicity assays to determine

its biological efficacy, leading to the identification of potentially therapeutic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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